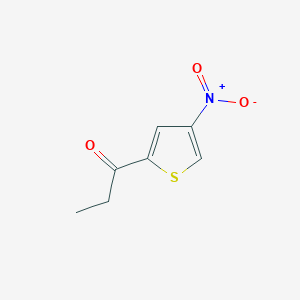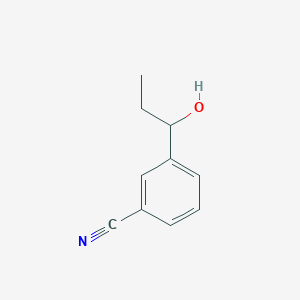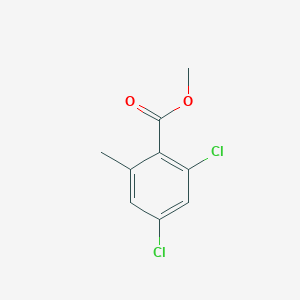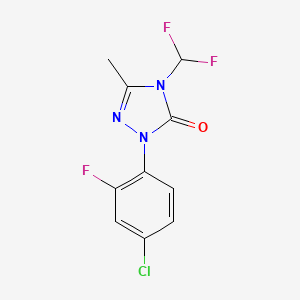
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of fluorine and chlorine atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine and Chlorine Atoms: Halogenation reactions are employed to introduce fluorine and chlorine atoms into the aromatic ring. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and thionyl chloride (SOCl2) for chlorination.
Methylation and Difluoromethylation: Methylation can be carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). Difluoromethylation can be achieved using difluoromethylating agents like difluoromethyltrimethylsilane (TMSCF2H).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of antifungal, antibacterial, and antiviral agents.
Agriculture: The compound can be utilized in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It can be employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can affect pathways related to cell growth, metabolism, and signal transduction, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluoro-4-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the difluoromethyl group.
1-(2-Fluoro-4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: Contains a trifluoromethyl group instead of a difluoromethyl group.
1-(2-Fluoro-4-chlorophenyl)-3-methyl-4-(methyl)-1H-1,2,4-triazol-5(4H)-one: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both fluorine and chlorine atoms, as well as the difluoromethyl group. These structural features can enhance its reactivity, stability, and specificity in various applications.
Propriétés
Formule moléculaire |
C10H7ClF3N3O |
|---|---|
Poids moléculaire |
277.63 g/mol |
Nom IUPAC |
2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H7ClF3N3O/c1-5-15-17(10(18)16(5)9(13)14)8-3-2-6(11)4-7(8)12/h2-4,9H,1H3 |
Clé InChI |
WPCDJTIPGVMACI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino]ethyl]carbamate](/img/structure/B8407364.png)
![3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile](/img/structure/B8407368.png)


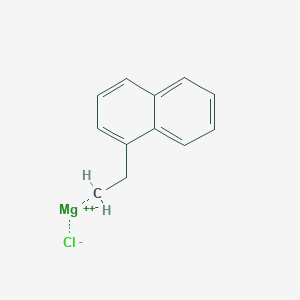

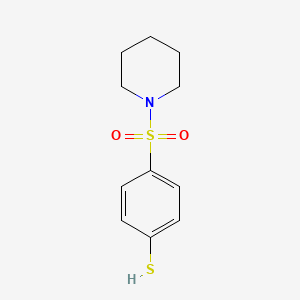

![5-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8407399.png)
![5-Fluoro-7-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8407404.png)
